N-(benzo[d][1,3]dioxol-5-yl)-2-((1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
This compound appears to be an organic molecule that contains several functional groups, including a benzodioxole group (benzo[d][1,3]dioxol-5-yl), a thioacetamide group (2-((1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide), and a hydroxymethyl group (CH2OH). These groups suggest that the compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of this compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and imidazole rings, along with the thioacetamide group, would likely contribute significantly to the compound’s overall structure and properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in nucleophilic substitution reactions, while the thioacetamide group could be involved in condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing.Scientific Research Applications
Antimicrobial and Antibacterial Activities
Several studies have focused on the synthesis of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-((1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide with significant antimicrobial and antibacterial properties. For instance, the synthesis and antibacterial activity evaluation of 2-(4-aminophenyl) benzimidazole-based pyramidine derivatives have been explored, indicating potential as antibacterial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014). Furthermore, novel N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides have been synthesized and showed promising antimicrobial activities against various pathogens (Rezki, 2016).
Antioxidant and Anti-inflammatory Properties
Compounds derived from or related to N-(benzo[d][1,3]dioxol-5-yl)-2-((1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide have been investigated for their antioxidant and anti-inflammatory effects. A study on benzimidazole derivatives as antioxidants for local base oil demonstrates the potential of such compounds in mitigating oxidative stress (Basta et al., 2017). Similarly, novel thiazolidin acetamides have exhibited both antioxidant and anti-inflammatory activities, further highlighting the versatility of this chemical framework in pharmacological applications (Koppireddi et al., 2013).
Safety And Hazards
Like all chemicals, this compound should be handled with care. Without specific safety data, it’s important to assume that it could pose hazards to health and safety and to handle it using appropriate protective equipment and procedures.
Future Directions
The future research directions for this compound would depend on its properties and potential applications. It could be studied further to better understand its reactivity, to optimize its synthesis, or to explore potential uses in various fields.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific research and data on the compound would be needed.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-cyclopropyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-7-12-6-17-16(19(12)11-2-3-11)24-8-15(21)18-10-1-4-13-14(5-10)23-9-22-13/h1,4-6,11,20H,2-3,7-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFVNIOTUHCUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide |
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